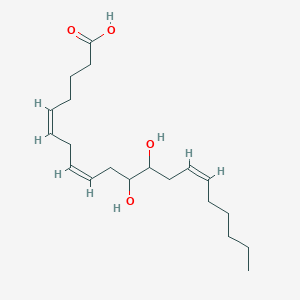
11,12-DiHETrE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,12-DiHETrE is a dihydroxy derivative of eicosatrienoic acid, specifically obtained by formal dihydroxylation across the 11,12-double bond of arachidonic acid . This compound is part of the family of dihydroxyeicosatrienoic acids (DHETs), which are metabolites of arachidonic acid and play significant roles in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
11,12-DiHETrE can be synthesized through the dihydroxylation of arachidonic acid. The reaction typically involves the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and advanced purification methods, can be applied to produce this compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
11,12-DiHETrE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Oxidation: Formation of 11,12-dioxo-5Z,8Z,14Z-eicosatrienoic acid.
Reduction: Formation of 11,12-dihydroxy-5Z,8Z,14Z-eicosanoic acid.
Substitution: Formation of 11,12-ditosyl-5Z,8Z,14Z-eicosatrienoic acid.
Aplicaciones Científicas De Investigación
11,12-DiHETrE has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of dihydroxylated fatty acids.
Mecanismo De Acción
11,12-DiHETrE exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
11,12-DiHETrE can be compared with other similar compounds, such as:
11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid (11,12-EET): An epoxide derivative that is a precursor to this compound.
14,15-dihydroxy-5Z,8Z,11Z-eicosatrienoic acid: Another dihydroxylated derivative of eicosatrienoic acid with different biological activities.
Uniqueness
This compound is unique due to its specific dihydroxylation pattern and its role in the metabolism of arachidonic acid. Its distinct biological activities and potential therapeutic applications set it apart from other similar compounds .
Propiedades
Número CAS |
192461-95-3 |
|---|---|
Fórmula molecular |
C20H34O4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10- |
Clave InChI |
LRPPQRCHCPFBPE-KROJNAHFSA-N |
SMILES |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
SMILES isomérico |
CCCCC/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O |
SMILES canónico |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
Descripción física |
Solid |
Sinónimos |
(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















